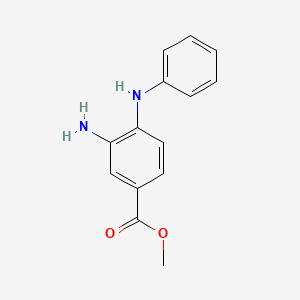

Methyl 3-amino-4-(phenylamino)benzoate

Description

Methyl 3-amino-4-(phenylamino)benzoate is a benzoate derivative characterized by a methyl ester group at the carboxyl position, an amino group at the 3-position, and a phenylamino substituent at the 4-position of the benzene ring.

Properties

IUPAC Name |

methyl 3-amino-4-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRIEMIJMFMCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(phenylamino)benzoic acid with methanol in the presence of a catalyst to form the ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of methyl 3-amino-4-(phenylamino)benzoate often involves large-scale esterification reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(phenylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfonated compounds, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-amino-4-(phenylamino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The amino and phenylamino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Phenylamino vs.

- Trifluoromethoxy Group: Methyl 3-amino-4-(trifluoromethoxy)benzoate exhibits increased metabolic stability due to the electron-withdrawing trifluoromethoxy group, a feature absent in phenylamino/alkylamino variants .

- Bulkier Substituents: The cyclohexylamino group in the cyclohexyl analog (MW = 261.32) increases steric hindrance, likely reducing solubility compared to smaller substituents like ethylamino .

Analytical Characterization

- Spectroscopic Data : Analogs such as methyl 2,4-dihydroxy-6-methyl benzoate () show distinct NMR signals (e.g., δC 158.0–163.1 for hydroxyl groups), suggesting similar techniques can differentiate substituents in the target compound .

- Mass Spectrometry: Methyl 3-amino-4-(cyclohexylamino)benzoate was confirmed via ESI-MS (m/z 235 [M+H]⁺), a method applicable to other derivatives .

Research and Application Insights

- Biological Relevance: The ethylamino variant () is marketed for protein degradation research, indicating that amino-substituted benzoates are valuable in targeted drug discovery.

Biological Activity

Methyl 3-amino-4-(phenylamino)benzoate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-amino-4-(phenylamino)benzoate has the following chemical formula: CHNO. Its structure features a benzoate moiety with an amino group at the 3-position and a phenylamino group at the 4-position. This unique arrangement of functional groups contributes to its biological properties, making it a candidate for drug development.

Biological Activity Overview

Research indicates that methyl 3-amino-4-(phenylamino)benzoate exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways or interact with specific receptors, leading to antimicrobial effects against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of various pathogens, including bacteria and fungi. |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines. |

The mechanisms through which methyl 3-amino-4-(phenylamino)benzoate exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Interaction : It may interact with specific cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that methyl 3-amino-4-(phenylamino)benzoate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be below 1 µg/mL for several strains, indicating strong efficacy against resistant bacteria . -

Anticancer Efficacy :

In vitro studies on various cancer cell lines revealed that this compound could reduce cell viability significantly. For instance, treatment with methyl 3-amino-4-(phenylamino)benzoate resulted in a decrease in viability by more than 50% in MCF-7 breast cancer cells at concentrations as low as 10 µM .

Table 2: Case Study Results

| Study Focus | Cell Line/Pathogen | MIC/IC Value | Observations |

|---|---|---|---|

| Antibacterial | E. coli | <1 µg/mL | Strong inhibition of growth. |

| Anticancer | MCF-7 | IC = 10 µM | Significant reduction in viability. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-amino-4-(phenylamino)benzoate, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, and describe analogous triazine-based syntheses using stepwise coupling of amine and phenol derivatives under controlled temperatures (e.g., 45°C for 1 hour). Key parameters include stoichiometric ratios of reagents (e.g., 1.00 equiv. of aminobenzoate precursors), solvent selection (DMSO or THF), and reaction time. Yield optimization may involve adjusting equivalents of activating agents (e.g., triazine intermediates) and post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing Methyl 3-amino-4-(phenylamino)benzoate, and what diagnostic signals should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is essential for confirming substitution patterns. For instance, reports δ = 3.86 ppm (s, methoxy group) and aromatic proton signals in DMSO-d₆. Infrared (IR) spectroscopy can identify functional groups like ester carbonyls (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺). Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures accuracy .

Q. How can researchers validate the crystal structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software ( ) is the gold standard. SHELXL refines structural parameters, while SHELXS/SHELXD assists in phase determination. Critical validation steps include checking R-factors (<5%), resolving electron density maps for missing atoms (e.g., notes overlapping signals at δ 171–173 ppm), and using CIF validation tools (e.g., PLATON in ) to detect symmetry or displacement errors .

Advanced Research Questions

Q. How can contradictions in crystallographic or spectroscopic data be systematically resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., missing NMR signals due to overlap or dynamic effects) require multi-technique validation. For crystallography, compare experimental and calculated powder XRD patterns to detect polymorphism. For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping peaks. If SHELX refinement fails ( ), cross-validate with alternative software (e.g., OLEX2) or computational methods (DFT-based NMR prediction) .

Q. What strategies are effective for impurity profiling and quantification in this compound, particularly for pharmaceutical applications?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection or LC-MS is preferred. and highlight impurities like methyl ester byproducts or hydrolyzed derivatives. Use gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and reference standards () for calibration. For trace impurities, employ Mass Spectrometry Imaging (MSI) to map spatial distribution .

Q. How can researchers design a comparative study of structurally analogous derivatives to enhance bioactivity or solubility?

- Methodological Answer : Replace the phenylamino group with heterocycles (e.g., piperidine or pyrrolidine, as in and ) to modulate lipophilicity. Synthesize derivatives via parallel synthesis (e.g., alkylation/acylation of the amine group) and evaluate using SAR studies. Solubility can be assessed via shake-flask methods, while bioactivity is tested in enzyme inhibition assays (e.g., kinase or protease targets) .

Safety and Handling

Q. What are the critical safety protocols for handling Methyl 3-amino-4-(phenylamino)benzoate in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. and emphasize using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in airtight containers away from light and moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.